molecular formula C5H6O2 B14310131 2-Oxetanone, 4-methyl-3-methylene- CAS No. 117203-16-4

2-Oxetanone, 4-methyl-3-methylene-

Cat. No.: B14310131
CAS No.: 117203-16-4
M. Wt: 98.10 g/mol
InChI Key: ABPAZYHRDOVNLH-UHFFFAOYSA-N
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Description

2-Oxetanone, 4-methyl-3-methylene- is a chemical compound with the molecular formula C5H6O2. It is also known by other names such as 4-Methylene-2-oxetanone and 3-Butenoic acid, 3-hydroxy-, β-lactone. This compound is characterized by its four-membered oxetane ring, which is a strained cyclic ether. The presence of the methylene group at the 4-position and the methyl group at the 3-position makes it a unique derivative of oxetanone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 4-methyl-3-methylene- can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3-butenoic acid with a dehydrating agent can lead to the formation of the oxetane ring. Another method involves the use of ketene dimerization, where diketene reacts with suitable nucleophiles to form the desired compound .

Industrial Production Methods

In industrial settings, the production of 2-Oxetanone, 4-methyl-3-methylene- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in industrial production include dehydrating agents, catalysts, and solvents that facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 4-methyl-3-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxetanone, 4-methyl-3-methylene- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxetanone, 4-methyl-3-methylene- is unique due to the presence of both a methylene and a methyl group, which confer distinct reactivity and properties compared to other oxetane derivatives. Its strained ring structure also makes it a valuable intermediate in various chemical reactions .

Properties

CAS No.

117203-16-4

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

4-methyl-3-methylideneoxetan-2-one

InChI

InChI=1S/C5H6O2/c1-3-4(2)7-5(3)6/h4H,1H2,2H3

InChI Key

ABPAZYHRDOVNLH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)C(=O)O1

Origin of Product

United States

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